z-glu-otbu

Description

The exact mass of the compound (S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJECGKAFPHEJQS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5891-45-2 | |

| Record name | Z-Glu-OtBu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Structure and Nomenclature

An In-Depth Technical Guide to Z-Glu-OtBu

This guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (this compound), a crucial reagent in synthetic organic chemistry and drug development. It details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a derivative of the amino acid L-glutamic acid. Its structure is characterized by two key protecting groups:

-

Z-group (Benzyloxycarbonyl) : This group is attached to the α-amino group of the glutamic acid backbone. It serves to prevent the amino group from participating in unwanted side reactions during peptide synthesis.[1]

-

OtBu group (tert-butyl ester) : This group protects the α-carboxyl group of glutamic acid. The bulky tert-butyl group provides steric hindrance, preventing this carboxyl group from reacting out of turn.

It is important to distinguish this compound (CAS 5891-45-2), where the tert-butyl ester is on the α-carboxyl group, from its isomer, Z-Glu(OtBu)-OH (CAS 3886-08-6), where the tert-butyl ester is on the γ-carboxyl group.[1][2] This guide focuses on the former. The presence of these protecting groups allows for the selective formation of peptide bonds involving the unprotected γ-carboxyl group.

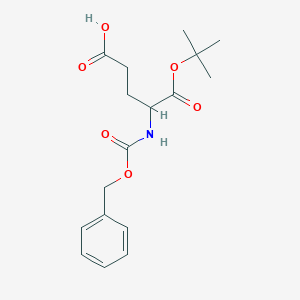

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as a white crystalline powder.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5891-45-2 | |

| Molecular Formula | C17H23NO6 | |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 81.0 to 85.0 °C | |

| Boiling Point | 522.6 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Conditions | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the functional groups of L-glutamic acid. A general synthetic workflow is outlined below.

Experimental Protocol: General Synthesis

The synthesis involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. This process requires the use of an esterification catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent, and the final product is purified through filtration or extraction.

Caption: General workflow for the synthesis of this compound.

Applications in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Its protected functional groups allow for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound, with its protected amino and α-carboxyl groups, can be incorporated into a growing peptide chain. The unprotected γ-carboxyl group is activated and coupled to the free amino group of the peptide-resin. Following this coupling step, the Z-group of the newly added glutamic acid residue is selectively removed (deprotection), revealing a new free amino group ready for the next coupling cycle. This iterative process of coupling and deprotection allows for the synthesis of a desired peptide sequence.

Caption: Simplified workflow of this compound in SPPS.

Safety and Handling

While this compound has low toxicity, it is important to handle it with care in a laboratory setting. Standard safety protocols should be followed, including the use of personal protective equipment to avoid contact with eyes and skin.

References

An In-depth Technical Guide to Z-Glu-OtBu: Chemical Properties and Stability

Introduction

N-α-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester, commonly abbreviated as Z-Glu-OtBu, is a crucial derivative of glutamic acid utilized extensively in peptide synthesis and other areas of organic chemistry.[1][2] Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and a tert-butyl (OtBu) ester at the α-carboxyl group. This strategic protection allows for selective chemical transformations at the γ-carboxyl group, making it an invaluable building block in the synthesis of complex peptides and other bioactive molecules.[1][3] This guide provides a comprehensive overview of the chemical properties, stability, and experimental protocols associated with this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] The presence of both hydrophobic protecting groups and a polar carboxylic acid functionality gives it an amphiphilic nature. Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₃NO₆ | |

| Molecular Weight | 337.37 g/mol | |

| Melting Point | 81.0 to 87.0 °C | |

| Boiling Point (Predicted) | 522.6 ± 50.0 °C at 760 mmHg | |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.48 ± 0.10 | |

| Appearance | White to off-white crystalline powder/solid | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. Insoluble in petroleum ether. | |

| Optical Activity | Consistent with the (S)-configuration |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopy Type | Key Features | References |

| Infrared (IR) | Carbonyl stretches (1760-1665 cm⁻¹), aromatic C-H stretches (3100-3000 cm⁻¹) | |

| Mass Spectrometry (MS) | Molecular ion (m/z) at 337, fragmentation corresponding to the loss of the tert-butyl group. | |

| Nuclear Magnetic Resonance (NMR) | Aromatic signals, a singlet for the tert-butyl group, and multiplets for the glutamic acid backbone. |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The compound is stable under recommended storage conditions.

Storage Recommendations:

-

Short-term: Store at 2-8°C. For use within one month, storage at -20°C is recommended.

-

Long-term: For periods up to 6 months, store at -80°C.

-

General: Keep in a dark, dry, and well-ventilated place in a tightly sealed container.

Chemical Stability and Reactivity:

-

The Z (benzyloxycarbonyl) group is stable to basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids.

-

The OtBu (tert-butyl ester) group is stable to a wide range of chemical conditions, including basic and nucleophilic environments, but is labile to strong acids like trifluoroacetic acid (TFA). This orthogonality in deprotection is a key feature for its use in synthesis.

-

Avoid contact with strong oxidizing agents.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are critical for its effective use.

1. Synthesis of this compound

One common method for the synthesis of this compound involves the esterification of Z-L-glutamic acid.

-

Reaction: Z-L-glutamic acid is reacted with isobutylene in the presence of an acid catalyst.

-

Procedure:

-

Dissolve Z-L-glutamic acid in a suitable organic solvent (e.g., dichloromethane).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Cool the mixture and bubble isobutylene gas through the solution until the reaction is complete, as monitored by TLC.

-

Work up the reaction mixture by washing with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

2. Selective Deprotection Protocols

The orthogonal nature of the Z and OtBu protecting groups allows for their selective removal.

a) Cleavage of the Z-group (N-terminal deprotection)

The Z-group is typically removed by catalytic hydrogenation.

-

Reagents: this compound, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol.

-

Procedure:

-

Dissolve this compound in methanol in a reaction flask.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield H-Glu-OtBu.

-

b) Cleavage of the OtBu-group (C-terminal deprotection)

The OtBu group is removed under acidic conditions.

-

Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., a 50% solution of TFA in DCM).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

-

The crude product, Z-Glu-OH, can be purified by precipitation from a non-polar solvent like cold diethyl ether or by column chromatography.

-

3. Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in SPPS for the synthesis of protected peptide fragments.

-

Protocol for Coupling:

-

Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Activation: In a separate vessel, activate this compound (e.g., 3 equivalents) with a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

References

Synthesis and Purification of Z-Glu-OtBu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows.

Introduction

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester safeguards the α-carboxyl group of glutamic acid. This orthogonal protection scheme allows for selective deprotection and peptide bond formation, making it an essential reagent for the synthesis of complex peptides and peptidomimetics. This guide details the primary methods for its preparation and subsequent purification to achieve the high purity required for these applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the direct esterification of N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) with a source of tert-butyl groups. Below are detailed protocols for two primary synthetic strategies.

Synthesis via Transesterification with Tert-butyl Acetate

This method involves the acid-catalyzed transesterification of Z-Glu-OH with tert-butyl acetate.

Experimental Protocol:

-

In a suitable reaction vessel, suspend N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) in tert-butyl acetate.

-

Cool the mixture to 10°C with stirring.

-

Slowly add perchloric acid as a catalyst.

-

Allow the reaction to proceed at 10°C for 48 hours.

-

After the reaction is complete, cool the mixture to 0°C and quench with cold water.

-

The product is then extracted from the aqueous phase. The remaining tert-butyl acetate can be used as the extraction solvent.

-

Neutralize the organic layer with a sodium carbonate solution to a pH of 8-9.

-

Wash the organic layer with a dilute sodium carbonate solution.

-

Separate the organic layer and concentrate it under reduced pressure to yield the crude product.

Synthesis via Reaction with Isobutene

This alternative method utilizes isobutene as the tert-butyl source in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Dissolve N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) in a suitable solvent such as tetrahydrofuran (THF).

-

Add catalytic amounts of BF3-Et2O and H3PO4 to the solution.

-

Introduce isobutene gas into the reaction mixture.

-

Maintain the reaction under controlled temperature and pressure until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction and perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

High purity of this compound is critical for its successful application in peptide synthesis. The primary method for purification is recrystallization.

Experimental Protocol:

-

Dissolve the crude this compound product in a minimal amount of a suitable hot solvent, such as ethanol.

-

Once fully dissolved, gradually add a less polar solvent, such as hexane, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize crystal precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethanol and hexane) to remove any remaining impurities.

-

Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₆ | [1] |

| Molecular Weight | 337.4 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 83-87 °C | |

| Optical Rotation | [α]²⁰/D -15° to -17° (c=0.5-2 mg/mL in methanol) |

Table 2: Synthesis and Purification Data

| Parameter | Transesterification Method | Isobutene Method | Purification |

| Starting Material | Z-Glu-OH | Z-Glu-OH | Crude this compound |

| Key Reagents | Tert-butyl acetate, Perchloric acid | Isobutene, BF3-Et2O, H3PO4 | Ethanol, Hexane |

| Typical Yield | Not explicitly stated | Not explicitly stated | High recovery of pure product |

| Purity (Post-purification) | >98% (typically) | >98% (typically) | >98% (typically) |

Mandatory Visualizations

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Synthesis workflows for this compound.

Caption: Purification workflow for this compound.

References

A Technical Guide to Z-Glu-OtBu Isomers for Researchers and Drug Development Professionals

Introduction: N-benzyloxycarbonyl-L-glutamic acid tert-butyl ester, commonly abbreviated as Z-Glu-OtBu, is a critical reagent in the fields of peptide synthesis and pharmaceutical development. As a dually protected amino acid, it offers strategic advantages in the construction of complex peptide sequences and as a key building block in the synthesis of therapeutic agents. This guide provides an in-depth overview of the two positional isomers of this compound: Z-L-glutamic acid α-tert-butyl ester and Z-L-glutamic acid γ-tert-butyl ester, detailing their chemical properties, synthesis protocols, and applications, with a focus on their role in modern drug discovery.

Core Concepts: Understanding the Isomers

The functionality of this compound is determined by the placement of the tert-butyl ester group on one of the two carboxylic acid moieties of glutamic acid, while the amine is protected by a benzyloxycarbonyl (Z) group. This results in two distinct isomers with different applications in chemical synthesis.

-

Z-L-glutamic acid α-tert-butyl ester (this compound): In this isomer, the tert-butyl group protects the α-carboxylic acid, leaving the γ-carboxylic acid free for reactions. This isomer is a crucial intermediate in the synthesis of several GLP-1 receptor agonists.

-

Z-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH): Here, the tert-butyl group protects the side-chain γ-carboxylic acid, while the α-carboxylic acid is available for peptide bond formation. This is a widely used building block in solid-phase and solution-phase peptide synthesis.[1]

Data Presentation: Physicochemical Properties

The key quantitative data for the two isomers are summarized in the table below for easy comparison.

| Property | Z-L-glutamic acid α-tert-butyl ester | Z-L-glutamic acid γ-tert-butyl ester |

| Synonyms | This compound, N-α-Cbz-L-glutamic acid α-tert-butyl ester | Z-Glu(OtBu)-OH, N-Cbz-L-glutamic acid 5-tert-butyl ester |

| CAS Number | 5891-45-2[2] | 3886-08-6 |

| Molecular Formula | C17H23NO6[2] | C17H23NO6[3][4] |

| Molecular Weight | 337.37 g/mol | 337.4 g/mol |

| Appearance | White to almost white solid | White to almost white powder or crystal |

| Melting Point | 81.0 to 85.0 °C | 83 to 87 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in methanol and ethanol |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are essential for their practical application. Below are representative protocols for each isomer.

Synthesis of Z-L-glutamic acid α-tert-butyl ester

This protocol is based on a multi-step synthesis strategy that has been disclosed in the patent literature for producing intermediates for GLP-1 receptor agonist drugs.

Step 1: Generation of Intermediate 1

-

L-glutamic acid-γ-methyl ester is reacted with a suitable solvent under acid catalysis to generate an intermediate where the α-amino group is available for subsequent protection.

Step 2: Cbz Protection to form Intermediate 2

-

Intermediate 1 is reacted with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) to protect the α-amino group, yielding the Cbz-protected intermediate 2.

Step 3: Hydrolysis to Intermediate 3

-

Intermediate 2 undergoes hydrolysis to generate intermediate 3.

Step 4: Hydrogenolysis to L-glutamic acid-α-tert-butyl ester

-

8.00 g of intermediate 3 (23.74 mmol) is added to a 250 mL reaction flask.

-

32 g of methanol is added, followed by 0.4 g of Pd/C catalyst.

-

The reaction is carried out under pressurized hydrogenation for 2 hours at a controlled temperature of 25-35°C.

-

Reaction completion is monitored by TLC.

-

The reaction mixture is filtered, concentrated, and crystallized from petroleum ether for 2 hours.

-

The resulting product is suction filtered and dried to obtain L-glutamic acid-α-tert-butyl ester.

Synthesis of Z-L-glutamic acid γ-tert-butyl ester

Several methods exist for the preparation of this isomer. One common approach involves the direct esterification of Z-L-glutamic acid.

Method 1: Acid-Catalyzed Esterification

-

In a 3000 mL three-neck flask, 2324 g of tert-butyl acetate and 73.5 g of glutamic acid are combined.

-

The mixture is stirred, and 160.8 mL of perchloric acid is slowly added.

-

The reaction proceeds at 10°C for 48 hours.

-

The reaction is then cooled to 0°C, and 1000 mL of water is added.

-

The product is extracted, and the organic layer is neutralized with Na2CO3 to a pH of 8-9.

-

The organic layer is washed, and the solvent is concentrated under reduced pressure to yield the product.

Method 2: Reaction with Isobutene

-

L-glutamic acid is reacted with isobutene in THF in the presence of catalytic BF3-Et2O and H3PO4 to obtain L-glutamic acid-5-tert-butyl ester.

Applications in Drug Development and Peptide Synthesis

The orthogonal protection scheme of this compound isomers, where the Z group can be removed by hydrogenolysis and the tert-butyl ester by acidolysis, provides chemists with precise control over synthetic strategies.

-

Z-L-glutamic acid α-tert-butyl ester is a pivotal building block in the synthesis of GLP-1 receptor agonists such as Liraglutide and Semaglutide. In these syntheses, the free γ-carboxylic acid of the glutamic acid moiety is acylated with a fatty acid, which is crucial for the drug's extended half-life in vivo.

-

Z-L-glutamic acid γ-tert-butyl ester is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). It allows for the incorporation of a glutamic acid residue into a growing peptide chain, with its side chain protected to prevent unwanted reactions. The protected glutamic acid can be a part of bioactive peptides, pharmaceutical intermediates, and research peptides for structure-activity relationship studies.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound isomers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5891-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. z-d-Glu(otbu)-oh | C17H23NO6 | CID 6992708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate | C17H23NO6 | CID 107472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Z-Glu-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu), a crucial protected amino acid derivative in peptide synthesis and pharmaceutical development. Due to the limited public availability of raw spectral data, this guide combines reported data with predicted values based on the compound's chemical structure. Detailed, standardized experimental protocols for acquiring such data are also provided.

Overview of this compound

This compound is a derivative of L-glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the alpha-carboxyl group is protected as a tert-butyl ester. This dual protection strategy allows for selective chemical manipulations at the side-chain carboxyl group during complex peptide synthesis.

-

Molecular Formula: C₁₇H₂₃NO₆

-

Molecular Weight: 337.37 g/mol [1]

-

Appearance: White crystalline powder[1]

-

CAS Number: 3886-08-6[2]

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The data presented here are predicted values, as experimental spectra are not publicly available. The predictions are based on standard chemical shift ranges for the functional groups present in this compound.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Aromatic protons (Z-group) |

| ~ 5.40 | d | 1H | -NH- |

| ~ 5.12 | s | 2H | -CH₂-Ph (Z-group) |

| ~ 4.40 | m | 1H | α-CH |

| ~ 2.45 | t | 2H | γ-CH₂ |

| ~ 2.10 | m | 2H | β-CH₂ |

| ~ 1.45 | s | 9H | -C(CH₃)₃ (OtBu-group) |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175.0 | Carboxylic acid C=O (side-chain) |

| ~ 171.5 | Ester C=O (OtBu-group) |

| ~ 156.0 | Urethane C=O (Z-group) |

| ~ 136.5 | Aromatic C (quaternary) |

| ~ 128.5 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 128.0 | Aromatic CH |

| ~ 82.5 | -C(CH₃)₃ (quaternary) |

| ~ 67.0 | -CH₂-Ph (Z-group) |

| ~ 54.0 | α-CH |

| ~ 31.5 | γ-CH₂ |

| ~ 28.0 | -C(CH₃)₃ |

| ~ 27.5 | β-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The data is based on characteristic absorption frequencies. An experimental spectrum has been recorded on a Bruker Tensor 27 FT-IR using a KBr pellet technique.[3]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (urethane) |

| 3300 - 2500 | O-H stretch (carboxylic acid, broad) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| ~ 1735 | C=O stretch (tert-butyl ester) |

| ~ 1710 | C=O stretch (carboxylic acid and urethane, may overlap) |

| ~ 1520 | N-H bend (urethane) |

| 1250 - 1200 | C-O stretch (ester and carboxylic acid) |

| ~ 695 | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and a key fragment are reported.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Assignment |

| 338.1 | [M+H]⁺ (protonated molecular ion) |

| 337.1 | [M]⁺ (molecular ion) |

| 281.1 | [M - C₄H₈]⁺ or [M - 56]⁺ (loss of isobutylene) |

| 238.1 | [M - C₅H₉O₂]⁺ (loss of tert-butoxycarbonyl) |

| 108.1 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91.1 | [C₇H₇]⁺ (tropylium ion, characteristic of Z-group) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).

-

Shim the magnetic field to ensure homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to obtain a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a larger spectral width (~220 ppm) and a significantly higher number of scans due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-150 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µM) in a suitable solvent for ESI, such as methanol or acetonitrile. Adding a small amount of formic acid (0.1%) can aid in protonation.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

As the solvent evaporates, protonated molecules [M+H]⁺ are released and directed into the mass analyzer.

-

The mass-to-charge ratio (m/z) of the ions is recorded. For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation, and the m/z of the resulting fragments are detected.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Characteristics of Z-Glu-OtBu: A Technical Guide for Researchers

Introduction

N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu) is a commonly utilized protected amino acid derivative in solid-phase peptide synthesis (SPPS). Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the tert-butyl (OtBu) ester on the side-chain carboxylic acid, necessitate its use in organic solvents. A thorough understanding of its solubility profile in common laboratory solvents is critical for efficient peptide coupling reactions, purification, and handling. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative and quantitative data, and a detailed experimental protocol for solubility determination.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester |

| Synonyms | Z-L-Glu-OtBu, Cbz-L-Glu-OtBu |

| CAS Number | 5891-45-2 |

| Molecular Formula | C17H23NO6 |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 81.0 to 87.0 °C[1][2] |

Qualitative and Quantitative Solubility Data

This compound exhibits solubility in a range of common organic solvents due to its protected and relatively nonpolar nature. The following table summarizes the available solubility data.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 200 mg/mL (592.82 mM)[3] | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |

| Chloroform | CHCl₃ | Chlorinated | Soluble[1] | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | - |

| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | Ester | Soluble | - |

| Acetone | (CH₃)₂CO | Ketone | Soluble | - |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | Solutions are reported to be almost completely transparent. |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | - |

| Petroleum Ether | - | Nonpolar | Insoluble | - |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the saturation shake-flask method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound like this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, cease shaking and allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered saturated solution with the solvent to a concentration within the range of the standard curve. Analyze the standard solutions and the diluted sample solution by HPLC.

-

Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations. Use the equation of the linear regression from the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

This technical guide provides essential solubility data and a robust experimental protocol for this compound. While qualitative data indicates broad solubility in many common organic solvents, quantitative determination, particularly in solvents frequently used for peptide synthesis and purification such as dichloromethane and ethyl acetate, is recommended for optimizing experimental conditions. The provided workflow offers a clear path for researchers to generate this valuable data in their own laboratories.

References

The Strategic Role of Z-Glu-OtBu in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity and yield. For trifunctional amino acids such as glutamic acid, which possesses a reactive γ-carboxyl group in its side chain, a robust protection strategy is essential. The orthogonally protected glutamic acid derivative, N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu-OtBu), serves as a cornerstone building block, particularly in solution-phase peptide synthesis (SPPS) and fragment condensation strategies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to support its effective application in research and drug development.

The core utility of this compound lies in its dual protecting groups, the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and the tert-butyl (OtBu) ester at the γ-carboxyl position. This arrangement offers an elegant orthogonal protection scheme. The Z group is stable to the acidic conditions required for OtBu removal and the basic conditions sometimes employed in peptide synthesis, but it is readily cleaved under neutral conditions via catalytic hydrogenation.[1] Conversely, the OtBu group is stable to the conditions of Z-group removal by hydrogenation but is labile to strong acids such as trifluoroacetic acid (TFA).[2] This differential lability allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications, providing chemists with precise control over the synthetic pathway.

Mechanism of Action

The strategic application of this compound in peptide synthesis revolves around the sequential and selective removal of its protecting groups to facilitate peptide bond formation in a controlled manner.

α-Amino Group Protection (Z-group)

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is a well-established urethane-type protecting group for amines.[3] It effectively masks the nucleophilicity of the α-amino group of glutamic acid, preventing its participation in undesired side reactions during the activation and coupling of the α-carboxyl group. The Z-group is typically stable to a wide range of reagents used in peptide synthesis but can be cleanly removed under mild conditions.

Deprotection of the Z-group: The most common method for Z-group cleavage is catalytic hydrogenation. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium formate), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. This deprotection occurs under neutral conditions, preserving acid-labile protecting groups like OtBu.

γ-Carboxyl Group Protection (OtBu-group)

The tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain, preventing it from forming amide bonds during the coupling of the α-carboxyl group. The steric bulk of the tert-butyl group also helps to minimize side reactions.

Deprotection of the OtBu-group: The OtBu group is highly susceptible to acidolysis. Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the ester oxygen, leading to the formation of a stable tert-butyl carbocation and the free carboxylic acid.[3] The reactive tert-butyl cation is typically scavenged by reagents such as triisopropylsilane (TIS) or water to prevent unwanted alkylation of sensitive residues like tryptophan or cysteine.[4]

Quantitative Data Presentation

The efficiency of peptide synthesis utilizing this compound is dependent on the choice of coupling reagents and deprotection conditions. The following tables summarize quantitative data gathered from various sources.

| Coupling Method | Reagents | Typical Reaction Time | Typical Yield | Notes |

| Carbodiimide | EDC/HOBt | 12-24 hours | >90% | A classic and reliable method for solution-phase synthesis. HOBt is added to suppress racemization. |

| Uronium/Aminium Salt | HBTU/DIPEA | 4-6 hours | >95% | Faster and often more efficient than carbodiimide methods. |

| Deprotection Method | Reagent/Catalyst | Typical Reaction Time | Efficiency | Notes |

| Z-group Hydrogenolysis | 10% Pd/C, H₂ (balloon) | 2-4 hours | >95% | Clean deprotection under neutral conditions. |

| Z-group Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | 1-3 hours | High | Avoids the use of flammable hydrogen gas. |

| OtBu-group Acidolysis | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 hours | >99% | Standard conditions for final deprotection in SPPS and solution-phase synthesis. |

Experimental Protocols

Protocol 1: Dipeptide Synthesis (Z-Glu(OtBu)-Phe-OMe) using EDC/HOBt

This protocol describes the coupling of this compound with L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) in solution.

Materials:

-

Z-Glu(OtBu)-OH

-

H-Phe-OMe·HCl

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Saturated aqueous NaCl (brine)

Procedure:

-

Preparation of the Amine Component: Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DIPEA (1.2 eq). Stir for 15 minutes to generate the free amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Glu(OtBu)-OH (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.

-

Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the amine solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure Z-Glu(OtBu)-Phe-OMe.

Protocol 2: N-Terminal Deprotection (Z-group removal) by Catalytic Hydrogenation

This protocol describes the removal of the Z-group from a protected peptide.

Materials:

-

Z-protected peptide

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂) balloon or Parr apparatus

-

Celite®

Procedure:

-

Dissolve the Z-protected peptide in MeOH or EtOH.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Purge the reaction vessel with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.

Protocol 3: Side-Chain Deprotection (OtBu-group removal) by Acidolysis

This protocol outlines the removal of the OtBu protecting group.

Materials:

-

OtBu-protected peptide

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

-

Cold diethyl ether

Procedure:

-

Dissolve the OtBu-protected peptide in the freshly prepared cleavage cocktail.

-

Stir the solution at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualization

Caption: Workflow for the solution-phase synthesis of a dipeptide using Z-Glu(OtBu)-OH.

Caption: Orthogonal deprotection strategy for this compound in peptide synthesis.

Conclusion

This compound is a versatile and valuable building block in peptide synthesis, offering a robust orthogonal protection strategy that is particularly well-suited for solution-phase synthesis and the preparation of protected peptide fragments. A thorough understanding of its mechanism of action, coupled with the application of well-defined experimental protocols, enables researchers to effectively incorporate glutamic acid into complex peptide structures with high precision and control. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for scientists and drug development professionals, facilitating the efficient and successful synthesis of peptides for a wide range of applications.

References

The Strategic Advantage of Z-Glu-OtBu in Modern Peptide Synthesis: A Technical Guide

For immediate release:

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of N-α-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu). It details the key features, strategic advantages, and experimental considerations of this critical reagent in advanced peptide synthesis.

Executive Summary

This compound is a pivotal derivative of glutamic acid, engineered for precision and control in the complex landscape of peptide synthesis. Its design incorporates two distinct and strategically chosen protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and a tert-butyl (OtBu) ester at the α-carboxyl position. This unique combination offers an orthogonal protection scheme, a cornerstone of modern peptide chemistry, allowing for the selective deprotection and manipulation of the molecule. This attribute is invaluable for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, particularly in the construction of complex peptides and protected fragments for convergent synthesis strategies.

Core Features and Strategic Advantages

The primary advantage of this compound lies in the differential lability of its protecting groups. This "orthogonal" nature allows chemists to selectively remove one group while the other remains intact, affording precise control over the synthetic pathway.[1]

-

α-Amino Protection (Z-group): The benzyloxycarbonyl (Z) group is a well-established amino protecting group known for its stability under a variety of conditions, including the basic conditions used for Fmoc deprotection in SPPS.[1][2] It provides robust protection against racemization during the coupling activation step.[2][3] Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd/C), which preserves acid-labile protecting groups like OtBu.

-

α-Carboxyl Protection (OtBu-group): The tert-butyl ester is stable to the catalytic hydrogenation conditions used for Z-group removal. It is, however, readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). This allows for the selective deprotection of the carboxyl group without affecting the Z-group.

This orthogonal scheme is particularly advantageous for:

-

Fragment Condensation: Synthesizing protected peptide fragments that can be purified and later coupled together in a convergent synthesis approach.

-

Complex Peptide Synthesis: Introducing specific modifications at different points in the peptide sequence with high selectivity.

-

Solution-Phase Synthesis: Offering a reliable protection strategy for multi-step solution-phase peptide assembly.

Physicochemical and Synthetic Data

The following tables summarize key properties and representative quantitative data for this compound and its application in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₆ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 81.0 to 85.0 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO |

| Storage Conditions | 2-8°C, Keep in dark place, Sealed in dry |

Data sourced from multiple chemical suppliers and databases.

Table 2: Representative Performance Data in Peptide Synthesis

| Parameter | Condition / Method | Typical Value |

| Coupling Efficiency | Standard SPPS coupling reagents (e.g., DIC/HOBt) | >98% |

| Z-Group Deprotection Yield | Catalytic Hydrogenation (H₂/Pd/C) in solution | Quantitative |

| OtBu-Group Cleavage Yield | TFA/TIS/H₂O (95:2.5:2.5) | >95% |

| Z-Group Stability to TFA | 1-2% TFA in DCM (for cleavage from hyper-acid sensitive resins) | Stable |

| OtBu-Group Stability to Piperidine | 20% Piperidine in DMF (for Fmoc deprotection) | Stable |

**

Key Experimental Protocols

The following are detailed methodologies for the key steps involving the use of this compound in a standard peptide synthesis workflow.

Protocol 1: Coupling of this compound onto a Resin-Bound Peptide (SPPS)

This protocol describes the manual coupling of this compound onto a solid support with a free N-terminal amine, as would be typical in an Fmoc-based SPPS strategy.

-

Resin Preparation: Swell the N-terminally deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Confirm the presence of free primary amines using a Kaiser test.

-

Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent like 1-Hydroxybenzotriazole (HOBt) in DMF. Add 3 equivalents of a carbodiimide coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring and Washing: Monitor the completion of the reaction with a Kaiser test (a negative result indicates complete coupling). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation (Solution-Phase)

This protocol is for the removal of the N-terminal Z-group from a peptide fragment in solution.

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Carefully add 10% Palladium on charcoal (Pd/C) catalyst, typically 10-20% by weight of the peptide.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Protocol 3: Cleavage of the OtBu-Group by Acidolysis

This protocol describes the removal of the OtBu protecting group, typically performed concurrently with cleavage from the resin in SPPS.

-

Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger for the tert-butyl cations generated.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate to a small volume under a stream of nitrogen. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

-

Drying: Dry the peptide pellet under vacuum to obtain the crude, deprotected peptide.

Visualized Workflows and Relationships

The following diagrams illustrate the strategic use of this compound in peptide synthesis.

Caption: Orthogonal deprotection strategy of this compound.

Caption: SPPS workflow for incorporating a Z-protected amino acid.

Conclusion

This compound stands out as a highly versatile and strategic building block in peptide chemistry. Its orthogonal protecting groups provide the synthetic chemist with an exceptional degree of control, enabling the efficient construction of complex peptide architectures. The robust and well-documented protocols for its use, combined with its stability and high reactivity in coupling reactions, make it an indispensable tool for researchers in drug discovery and development. By leveraging the unique properties of this compound, scientists can push the boundaries of peptide design and synthesis.

References

A Comprehensive Technical Guide to the Safety and Handling of Z-Glu-OtBu

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Z-Glu-OtBu (N-Carbobenzyloxy-L-glutamic acid 5-tert-butyl ester), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research outcomes.

Chemical Identification and Properties

This compound is a derivative of glutamic acid used as a protected amino acid in peptide synthesis.[1][2] Its chemical structure features a benzyloxycarbonyl (Z) protecting group on the amine and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid | |

| Synonyms | Z-L-glutamic acid 5-tert-butyl ester, Cbz-L-glutamic acid 1-tert-butyl ester | [3] |

| CAS Number | 3886-08-6 | |

| Molecular Formula | C17H23NO6 | |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 81-87 °C | |

| Solubility | Soluble in methanol and ethanol; insoluble in petroleum ether. | |

| Boiling Point | 522.6 ± 50.0 °C at 760 mmHg | |

| Flash Point | 269.9 ± 30.1 °C | |

| Density | 1.2 ± 0.1 g/cm³ |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, with the potential for allergic skin reactions and respiratory irritation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Experimental Safety Protocols

While specific experimental safety studies for this compound are not extensively published, the GHS classifications are derived from standardized testing protocols. The following are representative methodologies for assessing the hazards associated with this compound.

General Methodologies for Hazard Assessment:

-

Acute Dermal Irritation/Corrosion: Typically evaluated using OECD Guideline 404. The substance is applied to the skin of a test animal (commonly a rabbit), and the site is observed for erythema and edema over a period of up to 14 days.

-

Acute Eye Irritation/Corrosion: Assessed according to OECD Guideline 405. The substance is instilled into the eye of a test animal, and the cornea, iris, and conjunctiva are evaluated for adverse effects.

-

Skin Sensitization: Commonly determined using the Local Lymph Node Assay (LLNA) as described in OECD Guideline 429. This in vivo method measures the proliferation of lymphocytes in the draining lymph nodes of mice following exposure to the test substance.

-

Acute Inhalation Toxicity: Evaluated based on OECD Guideline 403. This involves exposing animals to the substance via inhalation and observing for adverse health effects and mortality.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and prevent the build-up of electrostatic charge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C. Some sources suggest storage at -20°C for long-term stability.

-

Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended. In cases of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used. |

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response:

-

Evacuate personnel from the spill area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, use appropriate tools to carefully sweep or scoop the material into a suitable container for disposal.

-

For large spills, use a shovel to place the material into a convenient waste disposal container.

-

Avoid generating dust.

-

Prevent the material from entering drains or waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, water spray, fog, or foam can be used. Do not use a water jet.

-

Specific Hazards: Hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NOx).

-

Protective Equipment: Firefighters should wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled by a licensed professional waste disposal service.

Diagrams

Caption: Workflow for the safe laboratory handling of this compound.

Caption: Hazard and first aid response relationships for this compound.

References

Commercial Suppliers and Pricing of Z-Glu-OtBu: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of high-quality building blocks is paramount. Z-Glu-OtBu, a protected derivative of glutamic acid, is a key reagent in this field. This technical guide provides an in-depth overview of its commercial availability, pricing, and fundamental applications in solid-phase peptide synthesis (SPPS).

Understanding this compound and Related Compounds

This compound, chemically known as N-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (CAS Number: 5891-45-2), is a derivative of glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group is protected as a tert-butyl (OtBu) ester. This strategic protection is crucial for its use in the stepwise assembly of peptide chains.[1][2]

It is important to distinguish this compound from a closely related compound, Z-Glu(OtBu)-OH (CAS Number: 3886-08-6), or N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester. In the latter, the tert-butyl ester protects the side-chain (γ) carboxyl group, leaving the α-carboxyl group free for coupling reactions.[3][4] Both compounds are utilized in peptide synthesis, and the choice between them depends on the specific strategy employed.

Commercial Availability and Pricing

A variety of chemical suppliers offer this compound and its related derivative, Z-Glu(OtBu)-OH. The pricing is subject to change and often depends on the quantity and purity of the compound. For up-to-date and bulk pricing, it is recommended to inquire directly with the suppliers.

Table 1: Commercial Suppliers and Indicative Pricing for this compound (CAS: 5891-45-2)

| Supplier | Catalog Number | Purity | Available Quantities | Indicative Price (USD) |

| BioCrick | BCC2778 | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg | $6 for 5mg (inquire for other quantities) |

| Synthonix | M68056 | >98% | 25g, 100g, 500g | $50 for 25g, $150 for 100g, $750 for 500g |

| ChemPep | 410704 | Not Specified | 5g | Inquire for price |

| Aapptec Peptides | AZE106 | Not Specified | Inquire for options | Inquire for price |

| Biosynth | FG41772 | Not Specified | Inquire for options | Inquire for price |

| TCI Chemicals | B4912 | >98.0% | Inquire for options | Inquire for price |

| ChemScene | CS-W008549 | ≥97% | Inquire for options | Inquire for price |

| GlpBio | GC17098 | >98.00% | Inquire for options | Inquire for price |

| Mimotopes Peptides | 6756 | 98.0% | 5g, 100g, 1kg, 5kg | Inquire for price |

| Wenxi Pharm | Not Specified | 99% | 1 Kilogram (Min. Order) | $139.00 - $210.00 / Kilogram |

| ChemicalBook | Multiple | Varies | Varies | Varies |

Table 2: Commercial Suppliers and Indicative Pricing for Z-Glu(OtBu)-OH (CAS: 3886-08-6)

| Supplier | Catalog Number | Purity | Available Quantities | Indicative Price (USD) |

| Sigma-Aldrich | CIAH987EF558 | 97% | 10g, 25g, 100g | $10.00 for 10g, $18.00 for 25g, $58.00 for 100g |

| Smolecule | S794519 | Not Specified | Inquire for options | Inquire for price |

| Aapptec Peptides | AZE107 | Not Specified | Inquire for options | Inquire for price |

| MedChemExpress | HY-W008326 | Not Specified | Inquire for options | Inquire for price |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the efficient and stepwise creation of peptides. The general principle of SPPS involves the attachment of the C-terminal amino acid to a solid resin support, followed by the sequential addition of N-α-protected amino acids.

The Z (benzyloxycarbonyl) group on this compound serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during peptide bond formation. The OtBu (tert-butyl) ester protects the α-carboxyl group. In the context of SPPS, the free side-chain carboxyl group of this compound would be activated for coupling to the N-terminus of the growing peptide chain on the resin.

Below is a generalized protocol for the incorporation of a this compound residue into a peptide chain using the Fmoc/tBu strategy, which is a common orthogonal protection scheme in SPPS.

Materials and Reagents:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Deprotection reagent (for subsequent removal of the Z-group, e.g., HBr in acetic acid or catalytic hydrogenation, though less common in standard Fmoc SPPS)

-

Washing solvents (DMF, DCM)

Protocol for Coupling this compound:

-

Resin Preparation: The peptide-resin with a deprotected N-terminus is swelled in a suitable solvent like DMF in a reaction vessel.

-

Activation of this compound: In a separate vessel, this compound (typically 2-4 equivalents relative to the resin substitution) is dissolved in DMF. The coupling reagent (e.g., HBTU, ~1.95 equivalents) and a base (e.g., DIPEA, 3-4 equivalents) are added to activate the free carboxyl group of this compound. The solution is allowed to pre-activate for a few minutes.

-

Coupling Reaction: The activated this compound solution is added to the swelled peptide-resin. The reaction vessel is agitated at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the peptide bond.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates that all free primary amines have reacted.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

Deprotection of the Z-group:

The benzyloxycarbonyl (Z) group is typically removed by acidolysis (e.g., with HBr in acetic acid) or catalytic hydrogenolysis. However, in the context of Fmoc-based SPPS, the use of a Z-protected amino acid is less common for chain elongation due to the harsh conditions required for its removal, which can affect other protecting groups. It is more frequently employed in solution-phase synthesis or in specific strategies where its stability is advantageous. For standard SPPS, Fmoc-protected amino acids are the norm.

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis, highlighting the incorporation of a protected amino acid like this compound.

Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis.

References

Methodological & Application

Application Notes and Protocols: Deprotection Strategies for the Z and OtBu Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex drug molecules, the use of protecting groups is fundamental. These groups temporarily mask reactive functional moieties, allowing for selective transformations at other positions of a molecule. The benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl ester (OtBu) group for carboxylic acids are two of the most widely employed protecting groups due to their general stability and predictable reactivity under specific cleavage conditions.

The selection of an appropriate deprotection strategy is a critical step that can significantly impact the overall efficiency and success of a synthetic route. Factors such as the presence of other sensitive functional groups, the desired level of selectivity (orthogonality), and the scalability of the reaction must be carefully considered. These application notes provide a comprehensive overview of common and recently developed deprotection strategies for the Z and OtBu groups, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to aid in understanding and implementation.

Deprotection of the Benzyloxycarbonyl (Z) Group

The Z group is a robust protecting group for amines, stable to a wide range of reagents. Its removal is most commonly achieved by hydrogenolysis or under acidic conditions.

Key Deprotection Methodologies for the Z Group

Several methods are available for the cleavage of the Z group, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate's tolerance to the reaction conditions.

-

Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Z group deprotection.[1] It proceeds under neutral conditions, making it compatible with many other protecting groups and sensitive functionalities.[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]

-

Catalytic Transfer Hydrogenolysis: A variation of catalytic hydrogenolysis, this method uses a hydrogen donor in situ, avoiding the need for handling gaseous hydrogen.[2] Common hydrogen donors include ammonium formate and cyclohexene.[2]

-

Acid-Mediated Cleavage: Strong acids can effectively cleave the Z group. A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH). This method is often used when catalytic hydrogenolysis is not feasible due to the presence of catalyst poisons (e.g., sulfur-containing compounds) or other reducible groups.

-

Lewis Acid-Mediated Cleavage: A milder, more selective acidic method involves the use of a Lewis acid in a fluorinated solvent. The combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective for Z group removal, even in the presence of other acid-sensitive groups.

Quantitative Data: Comparison of Z Group Deprotection Methods

| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | 1 - 16 h | >95% | Not suitable for substrates with sulfur or other reducible groups. |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | 1 - 4 h | 90-99% | Avoids the use of H₂ gas; reaction conditions are mild. |

| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | 1 - 4 h | 85-95% | Harsh acidic conditions may not be suitable for all substrates. |

| Lewis Acid-Mediated Cleavage | AlCl₃, HFIP | 2 - 16 h | 90-98% | Offers high selectivity and functional group tolerance. |

Experimental Protocols for Z Group Deprotection

Materials:

-

Z-protected amine

-

10% Palladium on carbon (10 wt% of the substrate)

-

Methanol (or other suitable solvent)

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the Z-protected amine in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Materials:

-

Z-protected amine

-

Ammonium formate (4 equivalents)

-

10% Palladium on carbon (10-20 wt% of the substrate)

-

Methanol or Dimethylformamide (DMF)

Procedure:

-

Dissolve the Z-protected amine in methanol or DMF.

-

Add ammonium formate to the solution.

-

Carefully add 10% Pd/C to the reaction mixture.

-

Stir the suspension at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be further purified by extraction or chromatography to remove excess ammonium formate and other impurities.

Materials:

-

Z-protected amine

-

33% Hydrogen bromide in acetic acid

-

Anhydrous ether

-

Ice bath

Procedure:

-

Dissolve the Z-protected amine in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 33% HBr in acetic acid.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.

-

Collect the precipitate by filtration, wash with ether, and dry under vacuum.

Materials:

-

Z-protected amine

-

Anhydrous aluminum chloride (AlCl₃) (3 equivalents)

-